
2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol is a chemical compound with the molecular formula C10H9N5O3 It is characterized by the presence of a hydrazinopyridazine moiety attached to a nitrophenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol typically involves the reaction of 6-hydrazinopyridazine with 4-nitrophenol under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazinopyridazine moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of 2-(6-Hydrazinopyridazine-3-YL)-4-aminophenol.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol involves its interaction with specific molecular targets. The hydrazinopyridazine moiety can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. The nitrophenol group can participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Hydrazinopyridazine-3-YL)-4-methylphenol
- 2-(6-Hydrazinopyridazine-3-YL)phenol
Uniqueness
2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol is unique due to the presence of both hydrazinopyridazine and nitrophenol groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H9N5O3 |
|---|---|
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
2-(6-hydrazinylpyridazin-3-yl)-4-nitrophenol |
InChI |
InChI=1S/C10H9N5O3/c11-12-10-4-2-8(13-14-10)7-5-6(15(17)18)1-3-9(7)16/h1-5,16H,11H2,(H,12,14) |
Clé InChI |
DSEKCGVWAYCCON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NN=C(C=C2)NN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[ethyl(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B12448533.png)
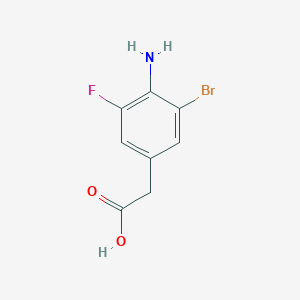
![4-Methyl-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B12448539.png)



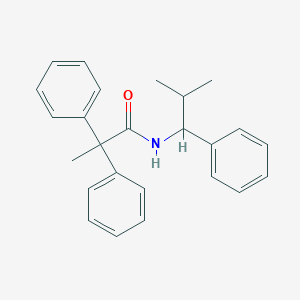
![(2E)-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12448569.png)
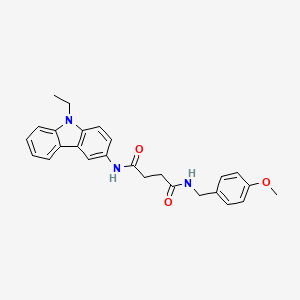
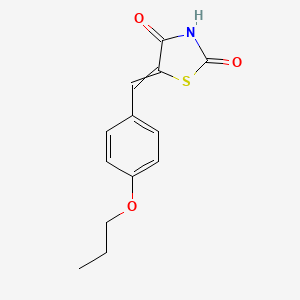
![N-[4-(cyanomethyl)phenyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12448595.png)
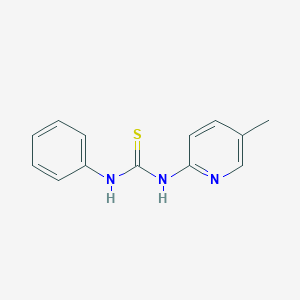
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12448612.png)
